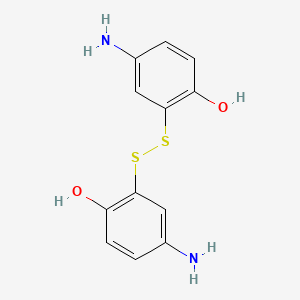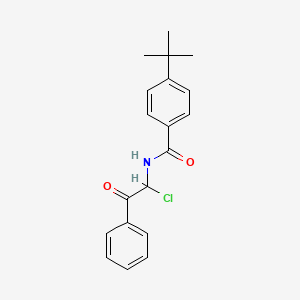![molecular formula C13H28I2N2 B14189782 2,2,8,8-Tetramethyl-2,8-diazaspiro[5.5]undecane-2,8-diium diiodide CAS No. 849751-81-1](/img/structure/B14189782.png)
2,2,8,8-Tetramethyl-2,8-diazaspiro[5.5]undecane-2,8-diium diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,8,8-Tetramethyl-2,8-diazaspiro[5.5]undecane-2,8-diium diiodide is a chemical compound known for its unique spirocyclic structure. This compound features a spiro linkage between two nitrogen atoms, each bonded to two methyl groups, forming a stable and symmetrical structure. The diiodide counterions balance the positive charges on the nitrogen atoms, making it a quaternary ammonium salt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,8,8-Tetramethyl-2,8-diazaspiro[5.5]undecane-2,8-diium diiodide typically involves the reaction of a suitable diamine with methyl iodide. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atoms in the diamine attack the methyl iodide, resulting in the formation of the quaternary ammonium salt.
Diamine Selection: The starting material is usually a diamine such as 1,5-diaminopentane.
Methylation: The diamine is reacted with an excess of methyl iodide in a suitable solvent like acetonitrile or ethanol.
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures (30-50°C) to ensure complete methylation.
Isolation: The product is isolated by filtration and purified by recrystallization from a suitable solvent.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,8,8-Tetramethyl-2,8-diazaspiro[5.5]undecane-2,8-diium diiodide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the iodide ions are replaced by other nucleophiles such as hydroxide, chloride, or bromide ions.
Oxidation: The nitrogen atoms in the spirocyclic structure can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form secondary amines under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium chloride, and sodium bromide. The reactions are typically carried out in aqueous or alcoholic solutions at room temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used, and the reactions are carried out in aqueous or organic solvents.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used, and the reactions are carried out in anhydrous solvents like tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding quaternary ammonium salts with different anions.
Oxidation: The major products are the N-oxides of the original compound.
Reduction: The major products are secondary amines.
Wissenschaftliche Forschungsanwendungen
2,2,8,8-Tetramethyl-2,8-diazaspiro[5.5]undecane-2,8-diium diiodide has several scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its potential antimicrobial properties, as quaternary ammonium salts are known to disrupt microbial cell membranes.
Medicine: Research is ongoing to explore its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the formulation of disinfectants and antiseptics due to its antimicrobial properties.
Wirkmechanismus
The mechanism of action of 2,2,8,8-Tetramethyl-2,8-diazaspiro[5.5]undecane-2,8-diium diiodide involves its interaction with microbial cell membranes. The positively charged nitrogen atoms interact with the negatively charged components of the cell membrane, leading to disruption and eventual cell lysis. This makes it effective as an antimicrobial agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,8-Diazaspiro[4.5]decane-2,8-diium diiodide: This compound has a similar spirocyclic structure but with a different ring size.
2,2,6,6-Tetramethylpiperidine-1-oxyl:
Tetramethylammonium iodide: A simpler quaternary ammonium salt with a single nitrogen atom.
Uniqueness
2,2,8,8-Tetramethyl-2,8-diazaspiro[5.5]undecane-2,8-diium diiodide is unique due to its spirocyclic structure, which imparts stability and specific reactivity. Its ability to act as a phase transfer catalyst and its antimicrobial properties make it distinct from other quaternary ammonium salts.
Eigenschaften
CAS-Nummer |
849751-81-1 |
|---|---|
Molekularformel |
C13H28I2N2 |
Molekulargewicht |
466.18 g/mol |
IUPAC-Name |
2,2,8,8-tetramethyl-2,8-diazoniaspiro[5.5]undecane;diiodide |
InChI |
InChI=1S/C13H28N2.2HI/c1-14(2)9-5-7-13(11-14)8-6-10-15(3,4)12-13;;/h5-12H2,1-4H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
RBUROZXCBPZDIY-UHFFFAOYSA-L |
Kanonische SMILES |
C[N+]1(CCCC2(C1)CCC[N+](C2)(C)C)C.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[tert-Butyl(diphenyl)silyl]oxy}hexa-3,5-dien-2-ol](/img/structure/B14189702.png)


![Benzoic acid, 4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-](/img/structure/B14189719.png)
![2-(4-phenoxyphenyl)-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B14189726.png)






![(2S,5R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane](/img/structure/B14189759.png)
![N-Ethyl-N-{[(triphenylstannyl)sulfanyl]carbonothioyl}propan-1-amine](/img/structure/B14189767.png)
![1,1'-[Nonane-1,9-diylbis(oxy)]bis(4-fluorobenzene)](/img/structure/B14189784.png)
